N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a benzofuran core substituted with an ethoxy group at position 7, fused to a 1,3,4-oxadiazole ring. The acetamide moiety is substituted with a 4-fluorophenyl group, which is a common pharmacophore in bioactive molecules due to its electron-withdrawing properties and metabolic stability. The ethoxy group on benzofuran may enhance lipophilicity and influence binding to biological targets, while the oxadiazole ring contributes to π-π stacking interactions in enzyme binding pockets .
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-2-26-15-5-3-4-13-11-16(27-18(13)15)19-23-24-20(28-19)22-17(25)10-12-6-8-14(21)9-7-12/h3-9,11H,2,10H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYIEMIZKRVBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole rings with the acetamide moiety using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazole, including N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, exhibit significant antimicrobial properties. Studies have evaluated these compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating their potential as antibacterial agents . The incorporation of fluorine atoms in the structure has been linked to enhanced antibacterial activity, making this compound a candidate for further development in antibiotic therapies.
Histone Deacetylase Inhibition
The compound has also been identified as a potential inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in various cellular processes including gene expression and cell cycle regulation. Inhibition of HDAC6 is being explored for its therapeutic implications in cancer and neurodegenerative diseases . The unique oxadiazole moiety contributes to the compound's ability to interact with the enzyme's active site, thereby modulating its activity.
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the compound may interact with specific molecular targets within cells, influencing pathways related to inflammation and cell survival. This interaction could lead to therapeutic effects in conditions such as cancer and inflammatory diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide would depend on its
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various biological activities.
- An oxadiazole ring, which has been associated with antimicrobial and anticancer properties.
- A fluorophenyl group that enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:
- Oxadiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, often being comparable to established antibiotics like kanamycin .
| Compound Type | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole | Staphylococcus aureus | 12.5 - 25 |
| Oxadiazole | Escherichia coli | 25 - 50 |
| Oxadiazole | Pseudomonas aeruginosa | 50 - 100 |
Antifungal Activity
The antifungal potential of oxadiazole derivatives has also been documented:
- Compounds similar to this compound have demonstrated activity against Candida albicans and Aspergillus niger, with effective MIC values ranging from 1.6 to 25 µg/mL .
Anticancer Activity
The anticancer effects of oxadiazole derivatives are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation:
- Studies have shown that these compounds can block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell growth .
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole | HeLa (cervical cancer) | 10 - 20 |
| Oxadiazole | MCF7 (breast cancer) | 15 - 30 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds inhibit critical enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis.
- Cell Cycle Arrest : Anticancer properties may arise from the induction of apoptosis in cancer cells through the inhibition of growth factor signaling pathways.
Case Studies
Recent studies have highlighted the promising nature of oxadiazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of oxadiazole compounds exhibited strong antibacterial activity against MRSA strains with MIC values comparable to traditional antibiotics .
- Antifungal Screening : Another investigation found that specific oxadiazole derivatives were effective against resistant strains of fungi, suggesting their potential as therapeutic agents in antifungal treatments .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Benzofuran-Oxadiazole Core: The target compound shares this core with several bioactive analogs. For example: 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (): Replaces the ethoxy group with bromine and includes a thioether linkage. Bromine increases molecular weight and may alter electronic properties .
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Substituents on Oxadiazole | Acetamide Substituent | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Benzofuran-Oxadiazole | 7-Ethoxybenzofuran | 4-Fluorophenyl | ~413.4 (calc.) |
| 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide | Benzofuran-Oxadiazole-Thio | 5-Bromobenzofuran | 4-Fluorophenyl | ~492.3 (calc.) |
| N-(4-Fluorobenzyl)-2-{[5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Isoxazole-Oxadiazole-Thio | 5-Methylisoxazole | 4-Fluorobenzyl | 348.35 |
Antimicrobial Activity:
- Benzofuran-Oxadiazole Derivatives : highlights 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) as a potent antimicrobial agent. The 4-fluorophenyl group in the target compound may offer similar or enhanced activity due to fluorine’s electronegativity and metabolic stability .
- N-Substituted Oxadiazole Derivatives: reports that compounds with 4-chlorophenyl substituents (e.g., 6f and 6o) exhibit strong antimicrobial activity.
Enzyme Inhibition:
Physicochemical Properties:
- Solubility : Fluorine and oxadiazole may enhance aqueous solubility relative to purely aromatic analogs (e.g., ’s triazole derivatives) .
Q & A
Q. What are the recommended synthetic routes for N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the 7-ethoxy-1-benzofuran-2-carboxylic acid intermediate via cyclization of 2-hydroxy-4-ethoxybenzoic acid with bromoacetaldehyde diethyl acetal under acidic conditions .
- Step 2 : Convert the carboxylic acid to a hydrazide derivative, followed by cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring .
- Step 3 : Couple the oxadiazole intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Validation : Monitor reaction progress via TLC and confirm final structure using (e.g., aromatic proton integration at δ 6.8–7.4 ppm) and HRMS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and to resolve aromatic protons (e.g., benzofuran and fluorophenyl moieties) and confirm ethoxy (-OCHCH) and acetamide (-NHCO-) groups .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H] at m/z 424.1234) to verify purity .
- Fluorescence Spectroscopy : Useful for assessing electronic properties; measure emission maxima (e.g., λ~350–400 nm) in DMSO or acetonitrile .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on benzofuran) using analogs from Pharmacopeial Forum data to identify critical pharmacophores .
- Dose-Response Validation : Replicate studies with a wider concentration range (e.g., 0.1–100 μM) and calculate IC values using nonlinear regression models .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., chloroform/methanol, 3:1 v/v) to enhance solubility and slow evaporation rates for single-crystal growth .
- Temperature Gradients : Gradually reduce temperature from 40°C to 4°C over 72 hours to promote ordered lattice formation .
- Data Collection : Resolve torsional angles of the oxadiazole and benzofuran rings using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement .
Q. Which computational modeling approaches are suitable for studying its structure-activity relationships (SAR)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-density distribution across the oxadiazole ring .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2 or EGFR kinase), focusing on hydrogen-bond interactions with the acetamide and fluorophenyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the benzofuran-oxyadiazole scaffold in aqueous and lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
